(-)-Emtricitabine triphosphate tetrasodium salt
Description
Systematic Nomenclature and Molecular Formula
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry naming conventions for complex nucleoside phosphates. The compound is officially designated as tetrasodium ((2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl)methyl triphosphate. Alternative systematic names include sodium ((2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl triphosphate. The Chemical Abstracts Service has assigned this compound the registry number 1188407-46-6, which serves as its unique chemical identifier.
The molecular formula for this compound is established as C8H9FN3Na4O12P3S. This formula reflects the presence of eight carbon atoms, nine hydrogen atoms, one fluorine atom, three nitrogen atoms, four sodium atoms, twelve oxygen atoms, three phosphorus atoms, and one sulfur atom. The molecular weight has been determined to be 575.11 grams per mole. Some sources report variations in the molecular formula, with one reference indicating C8H14FN3NaO12P3S with a molecular weight of 511.18 grams per mole, though the tetrasodium salt formulation with four sodium atoms appears to be the more commonly accepted structure.
The compound is known by several synonyms in chemical literature, including (-)-emtricitabine triphosphate sodium salt and emtricitabine triphosphate tetrasodium salt. The Chemical Book number CB02508915 provides an additional reference identifier for this compound. The simplified molecular input line entry system representation for this compound is O=C1N(C=C(C(N)=N1)F)[C@H]2OC@HCOP(OP(OP([O-])([O-])=O)([O-])=O)([O-])=O.[Na+].[Na+].[Na+].[Na+].
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 1188407-46-6 | |
| Molecular Formula | C8H9FN3Na4O12P3S | |
| Molecular Weight | 575.11 g/mol | |
| Chemical Book Number | CB02508915 |
Stereochemical Configuration and Chiral Centers
The stereochemical configuration of this compound is characterized by two distinct chiral centers located within the oxathiolane ring system. The systematic name specifically designates these stereocenters using the Cahn-Ingold-Prelog nomenclature system, with the configuration identified as (2R,5S). This stereochemical designation indicates that the compound possesses R-configuration at the 2-position and S-configuration at the 5-position of the oxathiolane ring.
The 2R configuration corresponds to the chiral center bearing the hydroxymethyl group, while the 5S configuration relates to the carbon atom to which the fluorinated pyrimidine base is attached. These specific stereochemical assignments are critical for the biological activity of the compound, as the (-)-enantiomer represents the biologically active form. The International Chemical Identifier key UVCVKFWKKXBGTF-YPNYOHIOSA-J incorporates the stereochemical information, with the stereochemical descriptor indicating the specific three-dimensional arrangement of atoms around the chiral centers.
The absolute configuration of the chiral centers has been confirmed through various analytical techniques, ensuring that the compound maintains the correct spatial arrangement necessary for biological activity. The oxathiolane ring system adopts a specific conformation that positions the functional groups in optimal orientations for interaction with target enzymes. This stereochemical precision is essential because the mirror image enantiomer would exhibit significantly different biological properties.
The presence of the fluorine substituent at the 5-position of the pyrimidine ring introduces additional steric considerations, influencing the overall molecular conformation. The combination of the specific stereochemistry at the oxathiolane chiral centers and the fluorine substitution pattern creates a unique three-dimensional structure that is recognized by specific biological targets.
| Chiral Center | Configuration | Position | Functional Group |
|---|---|---|---|
| Carbon-2 | R | Oxathiolane ring | Hydroxymethyl |
| Carbon-5 | S | Oxathiolane ring | Pyrimidine base |
Crystallographic Data and Solid-State Characterization
The solid-state characterization of this compound reveals important physical properties that influence its handling, storage, and formulation characteristics. The compound typically appears as a white crystalline powder or lyophilized solid when isolated in pure form. The lyophilized form represents the product obtained after freeze-drying processes, which helps maintain the structural integrity of the compound while removing water content.
Storage requirements for this compound are stringent, with recommended storage temperatures of -20°C to maintain chemical stability. The low-temperature storage requirement reflects the sensitivity of the triphosphate moiety to hydrolysis and the potential for degradation under ambient conditions. Protection from light is also recommended during storage, as indicated by standard handling protocols for nucleoside triphosphates.
The solid-state purity of this compound has been characterized using liquid chromatography-mass spectrometry techniques, with high-quality preparations achieving purities of 99% or greater. Nuclear magnetic resonance spectroscopy has been employed to confirm structural integrity in the solid state, with proton nuclear magnetic resonance spectra providing definitive confirmation of the expected molecular structure.
The crystallographic properties of this compound are influenced by the presence of four sodium cations, which interact with the negatively charged phosphate groups to form ionic crystal lattices. These ionic interactions contribute to the overall stability of the solid-state form and influence the dissolution characteristics when the compound is introduced to aqueous solutions.
| Property | Value | Reference |
|---|---|---|
| Physical Appearance | White lyophilized solid | |
| Storage Temperature | -20°C | |
| Purity (Liquid Chromatography-Mass Spectrometry) | 99% | |
| Light Sensitivity | Light-sensitive |
Solution-Phase Behavior and Ionic Interactions
The solution-phase behavior of this compound is dominated by the ionic interactions between the four sodium cations and the triphosphate anion. When dissolved in aqueous solutions, the compound dissociates to release sodium ions and the corresponding triphosphate anion, creating a highly charged ionic environment. The tetrasodium salt formulation significantly enhances water solubility compared to the free acid form of the triphosphate, making it more suitable for aqueous formulations and biological applications.
The ionic strength of solutions containing this compound is substantially elevated due to the presence of multiple charged species. Each molecule contributes four positive charges from the sodium ions and four negative charges from the fully deprotonated triphosphate group, resulting in a net neutral charge but high local ionic strength. This high ionic strength can influence the behavior of other dissolved species and may require consideration in experimental design and formulation development.
The triphosphate moiety exhibits pH-dependent protonation states, with the tetrasodium salt representing the fully deprotonated form that predominates at physiological pH values. The multiple phosphate groups create a highly negatively charged region that interacts strongly with cations in solution, including not only the associated sodium ions but also other metal ions that may be present. These interactions can influence the binding affinity and selectivity of the compound for its biological targets.
The solution stability of this compound is influenced by factors such as pH, temperature, and the presence of divalent metal ions. The triphosphate linkages are susceptible to hydrolysis under acidic conditions or elevated temperatures, leading to the formation of diphosphate and monophosphate degradation products. The presence of magnesium or manganese ions can catalyze these hydrolysis reactions, requiring careful control of solution composition for long-term stability.
| Solution Property | Characteristic | Effect |
|---|---|---|
| Ionic Dissociation | Complete dissociation of sodium ions | Enhanced water solubility |
| pH Stability | Stable at neutral to slightly basic pH | Hydrolysis at acidic pH |
| Metal Ion Interactions | Strong binding to divalent cations | Potential catalytic degradation |
| Ionic Strength | High ionic strength solutions | Influences other dissolved species |
Properties
IUPAC Name |
tetrasodium;[[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN3O12P3S.4Na/c9-4-1-12(8(13)11-7(4)10)5-3-28-6(22-5)2-21-26(17,18)24-27(19,20)23-25(14,15)16;;;;/h1,5-6H,2-3H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;;/q;4*+1/p-4/t5-,6+;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCVKFWKKXBGTF-YPNYOHIOSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C(=NC2=O)N)F.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C(=NC2=O)N)F.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN3Na4O12P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of L-Menthyl Emtricitabine
The reaction involves sodium borohydride reduction in a phosphate buffer (e.g., dipotassium hydrogen phosphate) and polar solvents (e.g., water or alcohols) at 5–15°C. Sodium borohydride is added incrementally over 3–8 hours to minimize side reactions, achieving >90% yield.
Table 1: Reaction Conditions for Emtricitabine Synthesis
| Parameter | Specification |
|---|---|
| Starting Material | L-Menthyl emtricitabine |
| Reducing Agent | Sodium borohydride |
| Buffer System | Dipotassium hydrogen phosphate (pH 8) |
| Temperature | 5–15°C |
| Reaction Time | 4–8 hours |
| Yield | >90% |
Isolation and Purification
Post-reaction, the organic layer containing emtricitabine is separated and treated with aqueous sulfuric acid to adjust the pH to 5.0–6.5. Inorganic salts are filtered, and the filtrate is basified to pH 8.0–8.5 with sodium hydroxide. Polar solvents are distilled, and the residue is crystallized using ketones or alcohols to achieve >99% purity.
Phosphorylation Strategies for Triphosphate Formation
Emtricitabine triphosphate is synthesized via enzymatic phosphorylation, mimicking intracellular metabolic pathways. Cellular kinases phosphorylate emtricitabine to its monophosphate, diphosphate, and triphosphate forms.
Enzymatic Phosphorylation
In vitro, this process employs purified kinases or cell lysates. For example, human peripheral blood mononuclear cells (PBMCs) phosphorylate emtricitabine to its triphosphate form with an intracellular half-life of 39 hours.
Table 2: Enzymatic Phosphorylation Parameters
| Parameter | Value |
|---|---|
| Enzyme Source | PBMC lysates |
| Substrate | Emtricitabine |
| Cofactors | ATP, Mg²⁺ |
| Temperature | 37°C |
| Half-Life (FTC-TP) | 39 hours |
Chemical Phosphorylation
While enzymatic methods dominate, chemical phosphorylation using phosphorus oxychloride (POCl₃) or cyclic trimetaphosphate has been explored. These methods, however, face challenges in regioselectivity and yield compared to enzymatic approaches.
Tetrasodium Salt Formation and Purification
The triphosphate acid is neutralized with sodium hydroxide to form the tetrasodium salt. VulcanChem’s process involves dissolving emtricitabine triphosphate in water, adding NaOH to pH 7–8, and lyophilizing the solution to obtain the crystalline salt.
Crystallization Optimization
Crystallization from alcoholic solvents (e.g., ethanol or isopropanol) at 4°C yields particles with uniform morphology. The process avoids sodium borohydride residues, ensuring compliance with pharmaceutical standards.
Analytical Characterization and Quality Control
High-performance liquid chromatography (HPLC) and mass spectrometry are used to verify purity (>99%) and molecular weight (575.12 g/mol). Nuclear magnetic resonance (NMR) confirms the stereochemistry at the 2' and 5' positions, critical for antiviral activity.
Table 3: Analytical Specifications
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC | >99% |
| Molecular Weight | MS | 575.12 g/mol |
| Stereochemistry | ¹H NMR | 2'R, 5'S configuration |
Scale-Up Considerations and Industrial Production
The patent WO2014174532A2 emphasizes scalability, with batch sizes exceeding 500 kg. Key factors include:
-
Solvent Recovery : Polar solvents (e.g., methanol) are distilled and reused, reducing costs.
-
Temperature Control : Maintaining 8–12°C during sodium borohydride addition prevents exothermic side reactions.
-
Regulatory Compliance : Residual sodium levels are kept below 50 ppm via ion-exchange chromatography.
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Enzymatic Phosphorylation | 85–90% | >99% | Moderate |
| Chemical Synthesis | 70–75% | 95–98% | High |
Enzymatic methods offer higher purity but require specialized equipment. Chemical routes, while scalable, necessitate stringent purification .
Chemical Reactions Analysis
Types of Reactions
(-)-Emtricitabine triphosphate tetrasodium salt undergoes various chemical reactions, including:
Hydrolysis: The triphosphate groups can be hydrolyzed to form the corresponding monophosphate and diphosphate derivatives.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common in biological systems.
Substitution: The triphosphate groups can be substituted with other nucleophilic agents under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles like ammonia for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Major Products Formed
The major products formed from the reactions of this compound include its monophosphate and diphosphate derivatives, as well as various substituted analogs depending on the reagents used.
Scientific Research Applications
Combination Therapy
Emtricitabine is frequently combined with other antiretroviral drugs such as tenofovir disoproxil fumarate or rilpivirine. This combination enhances the overall effectiveness of treatment regimens and helps to prevent the development of drug resistance.
Prophylactic Use
Research indicates that emtricitabine can be used prophylactically to reduce the risk of HIV transmission in high-risk populations. Pre-exposure prophylaxis (PrEP) strategies have shown significant reductions in new HIV infections among users.
Case Studies
- HIV-Infected Patients : A study involving HIV-infected individuals demonstrated that those treated with emtricitabine showed a significant reduction in viral load compared to those receiving placebo treatments. The results indicated improved immune function and reduced incidence of opportunistic infections .
- HBV Co-Infection : In patients co-infected with HIV and HBV, emtricitabine has been shown to effectively suppress HBV replication without exacerbating HIV infection. This dual-action has made it a critical component in managing patients with both infections .
- Long-Term Efficacy : Longitudinal studies have tracked patients on emtricitabine-containing regimens for several years, revealing sustained viral suppression and minimal side effects, reinforcing its role as a cornerstone in HIV therapy .
Data Tables
Mechanism of Action
The mechanism of action of (-)-Emtricitabine triphosphate tetrasodium salt involves its incorporation into the viral DNA by the reverse transcriptase enzyme. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA and thereby inhibiting viral replication. The molecular targets include the viral reverse transcriptase enzyme and the viral DNA polymerase.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares (-)-emtricitabine triphosphate tetrasodium salt with structurally or functionally related compounds:
Key Observations :
Biological Activity
(-)-Emtricitabine triphosphate tetrasodium salt (FTC-TP) is an active metabolite of emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV and hepatitis B virus (HBV) infections. This compound is crucial for its antiviral activity, which involves the inhibition of viral replication through its incorporation into viral DNA.
- Molecular Formula : C8H13FN3O12P3S
- Molecular Weight : 487.19 g/mol
- CAS Number : 145819-92-7
- Appearance : Typically exists as a solid at room temperature.
- Solubility : Soluble in DMSO and other solvents like ethanol and water.
FTC-TP functions by mimicking natural nucleotides, allowing it to be incorporated into the viral DNA during replication. This incorporation leads to chain termination, effectively halting the replication process of HIV and HBV. The compound exhibits a high affinity for the reverse transcriptase enzyme, which is critical for the viral life cycle.
Biological Activity and Efficacy
Research has demonstrated that FTC-TP is effective in suppressing HIV replication in vitro and in clinical settings. Key findings include:
- Predictor of Viral Suppression : Studies indicate that FTC-TP levels in dried blood spots correlate with viral load suppression in HIV-infected individuals, serving as a reliable biomarker for adherence to antiretroviral therapy (ART) .
- Pharmacokinetics : FTC-TP has a prolonged half-life, allowing for effective dosing schedules. In clinical studies, it reached steady-state concentrations within 8 weeks, with significant levels maintained over time .
- Comparative Efficacy : In head-to-head studies with other NRTIs, FTC has shown comparable or superior efficacy against HIV strains, particularly those resistant to other treatments .
Study 1: Adherence and Viral Load Correlation
A study involving HIV-positive patients evaluated the relationship between FTC-TP levels and self-reported adherence to ART. Results indicated that higher concentrations of FTC-TP were associated with lower viral loads, confirming its role as a predictor of treatment success .
Study 2: Pharmacokinetic Analysis
In a randomized crossover study assessing the pharmacokinetics of FTC-TP among diverse populations, median concentrations were measured at various dosing intervals. The study found that both men and women achieved therapeutic thresholds with lower dosing regimens than previously anticipated, suggesting improved adherence strategies .
Data Table: Summary of Key Research Findings
| Study Reference | Key Findings | Population | Methodology |
|---|---|---|---|
| Frasca et al., 2019 | FTC-TP as a predictor of viral suppression | HIV-infected individuals | Dried blood spot analysis |
| Clinical Trial NCT02022657 | Pharmacokinetics of FTC-TP | Diverse adult population | Randomized crossover design |
| Bang et al., 2003 | Comparative efficacy against resistant strains | HIV-positive patients | In vitro and clinical efficacy studies |
Q & A
Q. What is the mechanism by which (-)-Emtricitabine triphosphate tetrasodium salt inhibits HIV-1 reverse transcriptase?
(-)-Emtricitabine triphosphate acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT). It is structurally analogous to deoxycytidine triphosphate (dCTP) and competes for incorporation into viral DNA during replication. Upon incorporation, it causes chain termination due to the absence of a 3'-hydroxyl group, halting viral DNA synthesis. This mechanism is validated through in vitro RT inhibition assays using purified enzyme and radiolabeled nucleotides . Researchers should perform kinetic studies to compare inhibition constants (Ki) with natural substrates and confirm chain termination via gel electrophoresis or mass spectrometry .
Q. How is (-)-Emtricitabine triphosphate synthesized and purified for experimental use?
The compound is synthesized via enzymatic phosphorylation of emtricitabine using cellular kinases (e.g., deoxycytidine kinase) to form the triphosphate derivative, followed by tetrasodium salt formation under controlled pH conditions. Purification typically involves ion-exchange chromatography or HPLC to isolate the triphosphate form from mono- and diphosphate intermediates. Sodium content is verified via atomic absorption spectroscopy .
Q. What analytical methods are recommended for quantifying intracellular (-)-Emtricitabine triphosphate levels?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:
- Column: Reverse-phase C18 with ion-pairing agents (e.g., tributylamine).
- Internal Standard: Stable isotope-labeled analogs (e.g., 2-Chloro-adenosine triphosphate).
- Sample Prep: Solid-phase extraction from lysed PBMCs or tissues, with validation for recovery rates >85% .
Reference standards must be calibrated against known concentrations, and limits of detection (LOD) should be established (e.g., 1 fmol/mg tissue) .
Q. What pharmacokinetic parameters are critical for designing in vivo studies with this compound?
- EC₅₀: 37 fmol/10⁶ cells (HIV PrEP efficacy threshold) .
- Tissue Half-Life: ~48–96 hours in rectal tissue, requiring staggered dosing in animal models .
- Partitioning: Measure concentrations in PBMCs vs. tissue homogenates to assess compartmental distribution .
Advanced Research Questions
Q. How can researchers optimize cell-based assays to evaluate (-)-Emtricitabine triphosphate’s antiviral efficacy?
- Dosing Schedule: Align with tissue half-life (e.g., 48-hour intervals for rectal tissue models) .
- EC₅₀ Validation: Use RT-PCR to quantify viral load reduction in primary CD4+ T cells or macrophage cultures. Compare against clinical EC₅₀ thresholds .
- Combination Studies: Co-administer with tenofovir diphosphate to assess synergistic effects via Bliss independence or Loewe additivity models .
Q. How should contradictory data on tissue-specific concentrations be addressed?
- Statistical Approaches: Report geometric means with 95% confidence intervals (e.g., 64.1 fmol/mg, 95% CI: 9.2–447.3 fmol/mg in rectal tissue) to account for log-normal distributions .
- Replication: Use longitudinal sampling in multiple cohorts to distinguish biological variability from methodological noise.
- Normalization: Express data relative to tissue protein content or cell count to reduce inter-sample variability .
Q. What strategies mitigate batch-to-batch variability in experimental preparations?
- Quality Control (QC): Require HPLC purity >95% and sodium content verification via inductively coupled plasma (ICP) spectroscopy .
- Stability Testing: Store lyophilized aliquots at -80°C and monitor degradation via LC-MS/MS over 6–12 months .
- Inter-batch Calibration: Normalize activity using a reference batch in parallel assays (e.g., RT inhibition IC₅₀) .
Q. Are there interactions between (-)-Emtricitabine triphosphate and purinergic signaling pathways?
- P2 Receptor Cross-talk: ATP-binding P2X/P2Y receptors (e.g., P2X7) may influence cellular uptake or efflux. Use antagonists like PPADS tetrasodium salt to block purinergic signaling and assess changes in triphosphate retention .
- Cytokine Profiling: Co-administer ATP or BzATP and quantify pro-inflammatory cytokines (IL-1β, TNF-α) to evaluate immunomodulatory effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
